N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 2549000-84-0
VCID: VC11824975
InChI: InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3
SMILES: CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine

CAS No.: 2549000-84-0

Cat. No.: VC11824975

Molecular Formula: C16H22N6

Molecular Weight: 298.39 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine - 2549000-84-0

Specification

CAS No. 2549000-84-0
Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
IUPAC Name N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine
Standard InChI InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3
Standard InChI Key PZKPAYXPSQJVFE-UHFFFAOYSA-N
SMILES CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3
Canonical SMILES CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine (molecular formula: C₁₆H₂₂N₆, molecular weight: 298.39 g/mol) features a pyridazine core substituted at the 3-position with a dimethylamine group and at the 6-position with a piperazine moiety linked to a pyridine ring. The pyridin-4-ylmethyl group introduces a planar aromatic system, while the piperazine contributes conformational flexibility.

Key Structural Attributes:

  • Pyridazine Core: A six-membered ring with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding.

  • Piperazine-Pyridine Bridge: A sp³-hybridized piperazine connected to a pyridin-4-ylmethyl group, enhancing solubility and target interaction potential.

  • Dimethylamine Substituent: Electron-donating groups that influence electronic distribution and pharmacokinetic properties.

Physicochemical Data

The compound’s physicochemical profile is critical for drug-likeness assessments:

PropertyValue
Molecular FormulaC₁₆H₂₂N₆
Molecular Weight298.39 g/mol
IUPAC NameN,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine
SMILESCN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3
Topological Polar Surface Area69.4 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The absence of hydrogen bond donors and moderate polar surface area suggest moderate blood-brain barrier permeability.

Synthesis and Reactivity

Synthetic Pathways

While no published protocols explicitly describe this compound’s synthesis, analogous pyridazine-piperazine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting chloropyridazine with piperazine derivatives under basic conditions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install the piperazine moiety.

  • Reductive Amination: For introducing the pyridin-4-ylmethyl group onto the piperazine nitrogen.

Key challenges include regioselectivity in pyridazine functionalization and minimizing side reactions during piperazine alkylation.

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Pyridazine Ring: Susceptible to electrophilic substitution at electron-rich positions.

  • Piperazine Nitrogen: Participates in alkylation, acylation, and coordination chemistry.

  • Pyridine Moiety: Engages in metal complexation and π-π interactions.

Hypothetical Biological Activities

Target Prediction

Computational modeling of structurally related compounds suggests potential interactions with:

  • Serotonin Receptors (5-HT₁A/₂A): Due to the piperazine motif, common in psychoactive agents.

  • Kinases (e.g., Abl, EGFR): Pyridazine analogs often inhibit ATP-binding pockets.

  • Microbial Enzymes: Pyridine derivatives exhibit antimicrobial properties via metalloenzyme inhibition.

Mechanistic Insights

  • Kinase Inhibition: Analogous compounds bind kinase domains via hydrogen bonds and hydrophobic interactions, disrupting phosphorylation cascades.

  • Antimicrobial Action: Pyridine-metal chelation may impair bacterial iron uptake systems.

Comparative Analysis with Analogous Compounds

CompoundCore StructureKey ModificationsReported Activities
This CompoundPyridazinePiperazine-pyridin-4-ylmethylPredicted kinase inhibition
ImatinibPyrimidinePiperazine-benzamideBCR-Abl tyrosine kinase inhibitor
OlanzapineThienobenzodiazepinePiperazine-ethyl group5-HT/DA receptor antagonist

The pyridazine core in N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine distinguishes it from clinically used agents, potentially offering novel target selectivity.

Research Applications and Future Directions

Drug Development

  • Oncology: Pyridazine derivatives are explored for kinase-targeted therapies.

  • Neurology: Piperazine-containing compounds frequently modulate neurotransmitter systems.

Challenges and Opportunities

  • Synthetic Complexity: Multi-step routes necessitate optimization for scalability.

  • ADMET Profiling: Empirical studies are required to validate computational predictions of absorption and toxicity.

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